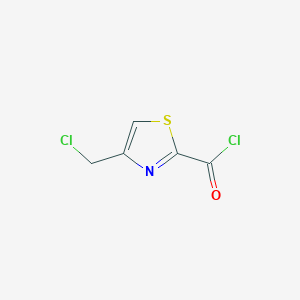
2-Ethoxy-6-nitroacridin-9-amine
Vue d'ensemble
Description
2-Ethoxy-6-nitroacridin-9-amine is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the acridine family, which is known for its diverse range of biological activities. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-6-nitroacridin-9-amine is not fully understood. However, it is believed to interact with DNA and RNA, leading to the inhibition of DNA and RNA synthesis. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been reported to inhibit the replication of various viruses, including HIV and hepatitis B virus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Ethoxy-6-nitroacridin-9-amine depend on the concentration and duration of exposure. At low concentrations, the compound has been shown to have minimal toxicity and can be used as a fluorescent probe for DNA and RNA detection. At higher concentrations, it has been shown to have cytotoxic effects on cancer cells and can induce apoptosis. The compound has also been shown to have antimicrobial and antiviral activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Ethoxy-6-nitroacridin-9-amine in lab experiments include its unique properties, such as its fluorescent properties and its potential therapeutic applications. The compound can be used as a tool for studying DNA and RNA interactions and can be used as a potential therapeutic agent for the treatment of various diseases. However, the compound also has limitations, including its potential toxicity and the need for controlled conditions during its synthesis and handling.
Orientations Futures
There are several future directions for the research on 2-Ethoxy-6-nitroacridin-9-amine. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and viral infections. Another direction is to study its interaction with DNA and RNA in more detail, including its binding affinity and specificity. Additionally, further research is needed to investigate the potential toxicity of the compound and to develop safer methods for its synthesis and handling.
Conclusion:
In conclusion, 2-Ethoxy-6-nitroacridin-9-amine is a unique chemical compound that has been extensively studied for its potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop safer methods for its use in scientific research.
Applications De Recherche Scientifique
2-Ethoxy-6-nitroacridin-9-amine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial, antitumor, and antiviral activities. It has also been used as a fluorescent probe for DNA and RNA detection. The compound has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, viral infections, and parasitic infections.
Propriétés
IUPAC Name |
2-ethoxy-6-nitroacridin-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-2-21-10-4-6-13-12(8-10)15(16)11-5-3-9(18(19)20)7-14(11)17-13/h3-8H,2H2,1H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKYICANXPTKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)[N+](=O)[O-])N=C2C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174194 | |
| Record name | Acridine, 9-amino-2-ethoxy-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-6-nitroacridin-9-amine | |
CAS RN |
20304-70-5 | |
| Record name | Acridine, 9-amino-2-ethoxy-6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020304705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridine, 9-amino-2-ethoxy-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-Methyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride](/img/structure/B3049276.png)
![4-(Imidazo[1,2-a]pyridin-7-yloxy)-2-methylaniline](/img/structure/B3049278.png)

![N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride](/img/structure/B3049282.png)

![tert-Butyl 4-methyl-3,5-dioxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3049285.png)
